Cas no 1638764-04-1 (3-Bromo-7h-pyrrolo[2,3-c]pyridazine)

3-Bromo-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic brominated compound serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its fused pyrrolopyridazine structure offers a rigid scaffold for designing bioactive molecules, particularly in medicinal chemistry applications. The bromine substituent at the 3-position enables further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the introduction of diverse pharmacophores. This compound is valued for its high purity and stability, making it suitable for precise synthetic modifications. Researchers utilize it in the development of kinase inhibitors, receptor modulators, and other small-molecule therapeutics due to its balanced reactivity and compatibility with modern synthetic methodologies.
3-Bromo-7h-pyrrolo[2,3-c]pyridazine structure
1638764-04-1 structure
Product name:3-Bromo-7h-pyrrolo[2,3-c]pyridazine
CAS No:1638764-04-1
MF:C6H4BrN3
MW:198.020059585571
MDL:MFCD27987950
CID:4612179
PubChem ID:76847994

3-Bromo-7h-pyrrolo[2,3-c]pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-7h-pyrrolo[2,3-c]pyridazine
    • SB18470
    • SY259786
    • P14486
    • MFCD27987950
    • PS-16992
    • CS-0056832
    • DB-378906
    • 1638764-04-1
    • 3-Bromo-7h-pyrrolo[2,3-c]pyridazine
    • MDL: MFCD27987950
    • Inchi: 1S/C6H4BrN3/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H,(H,8,10)
    • InChI Key: RXFMAGXEQDMBML-UHFFFAOYSA-N
    • SMILES: BrC1C=C2C=CNC2=NN=1

Computed Properties

  • Exact Mass: 196.95886 g/mol
  • Monoisotopic Mass: 196.95886 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.6
  • Molecular Weight: 198.02
  • XLogP3: 1.3

3-Bromo-7h-pyrrolo[2,3-c]pyridazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ8003-5G
3-bromo-7H-pyrrolo[2,3-c]pyridazine
1638764-04-1 97%
5g
¥ 16,315.00 2023-04-14
Chemenu
CM333115-250mg
3-Bromo-7H-pyrrolo[2,3-c]pyridazine
1638764-04-1 95%+
250mg
$1276 2021-08-18
Chemenu
CM333115-100mg
3-Bromo-7H-pyrrolo[2,3-c]pyridazine
1638764-04-1 95%+
100mg
$*** 2023-03-30
Chemenu
CM333115-100mg
3-Bromo-7H-pyrrolo[2,3-c]pyridazine
1638764-04-1 95%+
100mg
$851 2021-08-18
eNovation Chemicals LLC
Y1191835-1g
3-Bromo-7H-pyrrolo[2,3-c]pyridazine
1638764-04-1 95%
1g
$1415 2024-07-20
eNovation Chemicals LLC
D641741-500MG
3-bromo-7H-pyrrolo[2,3-c]pyridazine
1638764-04-1 97%
500mg
$680 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ8003-1G
3-bromo-7H-pyrrolo[2,3-c]pyridazine
1638764-04-1 97%
1g
¥ 5,438.00 2023-04-14
Chemenu
CM333115-500mg
3-Bromo-7H-pyrrolo[2,3-c]pyridazine
1638764-04-1 95%+
500mg
$*** 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ8003-1g
3-bromo-7H-pyrrolo[2,3-c]pyridazine
1638764-04-1 97%
1g
¥5434.0 2024-04-23
Aaron
AR00HZO9-250mg
3-bromo-7H-pyrrolo[2,3-c]pyridazine
1638764-04-1 97%
250mg
$377.00 2025-02-11

Additional information on 3-Bromo-7h-pyrrolo[2,3-c]pyridazine

Exploring the Versatile Applications of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS No. 1638764-04-1) in Modern Chemistry

3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS No. 1638764-04-1) is a heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This brominated derivative of the pyrrolopyridazine family exhibits unique structural properties, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially for targeting kinase inhibitors and other therapeutic agents.

The molecular structure of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine features a fused bicyclic system with a bromine atom at the 3-position, which enhances its reactivity in cross-coupling reactions. This characteristic makes it an excellent candidate for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, two of the most widely used methods in modern organic synthesis. The compound's versatility is further highlighted by its role in constructing complex molecules for cancer research and neurodegenerative disease studies.

Recent advancements in AI-driven drug discovery have increased the demand for specialized heterocyclic compounds like 3-Bromo-7H-pyrrolo[2,3-c]pyridazine. Machine learning models often predict its derivatives as potential candidates for kinase inhibition, a hot topic in precision medicine. This aligns with the growing trend of personalized therapeutics, where researchers seek tailored solutions for individual patient needs.

In addition to pharmaceutical applications, 3-Bromo-7H-pyrrolo[2,3-c]pyridazine has shown promise in material science. Its electron-rich aromatic system makes it suitable for designing organic semiconductors and light-emitting diodes (OLEDs). With the global push toward sustainable energy, this compound could play a role in developing next-generation energy-efficient devices.

The synthesis of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine typically involves bromination of the parent pyrrolopyridazine scaffold under controlled conditions. Researchers emphasize optimizing yield and purity, as these factors are critical for downstream applications. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to characterize the compound and ensure quality.

From a commercial perspective, the market for 3-Bromo-7H-pyrrolo[2,3-c]pyridazine is expanding, driven by its utility in high-throughput screening and combinatorial chemistry. Suppliers often highlight its compatibility with automated synthesis platforms, a feature highly valued in industrial R&D settings. The compound's stability under various conditions also makes it a reliable choice for long-term storage and transportation.

Environmental considerations are increasingly important in chemical research, and 3-Bromo-7H-pyrrolo[2,3-c]pyridazine is no exception. Recent studies explore green chemistry approaches to its synthesis, minimizing waste and hazardous byproducts. This aligns with the broader industry shift toward sustainable practices and eco-friendly manufacturing.

Looking ahead, the potential of 3-Bromo-7H-pyrrolo[2,3-c]pyridazine in bioconjugation and proteomics is an exciting frontier. Its reactive bromine site allows for selective modifications, enabling the creation of labeled probes for biological imaging and diagnostic applications. As the demand for targeted therapies grows, this compound's role in biopharmaceuticals is likely to expand.

In summary, 3-Bromo-7H-pyrrolo[2,3-c]pyridazine (CAS No. 1638764-04-1) represents a multifaceted tool in contemporary chemistry. Its applications span from drug development to advanced materials, reflecting the compound's adaptability to diverse scientific challenges. As research continues to uncover new possibilities, this brominated heterocycle remains at the forefront of innovation in both academic and industrial laboratories.

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Amadis Chemical Company Limited
(CAS:1638764-04-1)3-Bromo-7h-pyrrolo[2,3-c]pyridazine
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